PF-2771

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

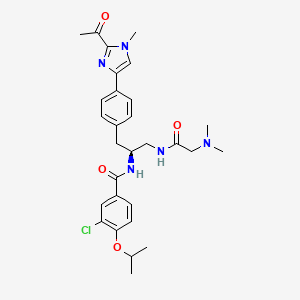

IUPAC Name |

N-[(2S)-1-[4-(2-acetyl-1-methylimidazol-4-yl)phenyl]-3-[[2-(dimethylamino)acetyl]amino]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36ClN5O4/c1-18(2)39-26-12-11-22(14-24(26)30)29(38)32-23(15-31-27(37)17-34(4)5)13-20-7-9-21(10-8-20)25-16-35(6)28(33-25)19(3)36/h7-12,14,16,18,23H,13,15,17H2,1-6H3,(H,31,37)(H,32,38)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBJNUOZEQTSNN-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN(C(=N3)C(=O)C)C)CNC(=O)CN(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)C3=CN(C(=N3)C(=O)C)C)CNC(=O)CN(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-2771 in Triple-Negative Breast Cancer: A Technical Overview of its Mechanism of Action

For Immediate Release: SHANGHAI, China – November 21, 2025 – In the landscape of targeted oncology, the mitotic kinesin CENP-E has emerged as a compelling therapeutic target in triple-negative breast cancer (TNBC), a notoriously aggressive and difficult-to-treat subtype. The small molecule inhibitor, PF-2771, has been instrumental in elucidating the critical role of CENP-E in TNBC proliferation and survival. This technical guide provides an in-depth analysis of the mechanism of action of this compound in TNBC, supported by preclinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Inhibition of CENP-E Motor Function

This compound is a potent and selective inhibitor of the Centromere Protein E (CENP-E) motor domain. CENP-E is a kinesin-7 motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis. By inhibiting the ATPase activity of CENP-E, this compound disrupts the transport of unaligned chromosomes along microtubules, leading to significant mitotic disruption.[1]

The primary mechanism of action of this compound in TNBC cells involves the following key events:

-

Chromosomal Congression Failure: Treatment with this compound leads to a failure of chromosomes to align properly at the metaphase plate, a critical step for accurate cell division.[1]

-

Mitotic Arrest: The disruption of chromosome alignment activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis.

-

Induction of Apoptosis: Ultimately, the sustained mitotic arrest and chromosomal instability trigger programmed cell death (apoptosis) in the cancer cells.

A key biomarker of this compound activity is the phosphorylation of histone H3 at serine 10 (phospho-HH3-Ser10), which is elevated upon mitotic arrest.[1]

Quantitative Analysis of this compound Activity in TNBC

The anti-proliferative activity of this compound has been evaluated across a panel of breast cancer cell lines, demonstrating a preferential effect on basal-like TNBC subtypes.

| Cell Line | Subtype | EC50 (µM) of this compound |

| MDA-MB-468 | Basal-like (TNBC) | < 0.1 |

| HCC1806 | Basal-like (TNBC) | < 0.1 |

| HCC70 | Basal-like (TNBC) | < 0.1 |

| HCC1599 | Basal-like (TNBC) | < 0.1 |

| SUM-149PT | Basal-like (TNBC) | < 0.1 |

| BT-549 | Basal-like (TNBC) | > 0.1 |

| MCF-7 | Luminal | > 10 |

| T-47D | Luminal | > 10 |

| SK-BR-3 | HER2+ | > 10 |

| MCF-10A | Normal-like | > 5 |

Data extracted from "Chemogenetic Evaluation of the Mitotic Kinesin CENP-E Reveals a Critical Role in Triple-Negative Breast Cancer".[1]

In Vivo Efficacy of this compound in TNBC Xenograft Models

The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models of TNBC. In a study using the HCC1806 TNBC cell line, this compound treatment resulted in significant tumor growth inhibition and regression.

| Treatment Group (HCC1806 Xenograft) | Dosage | Outcome |

| Vehicle Control | - | Progressive Tumor Growth |

| This compound | 30 mg/kg, once daily for 14 days | 27% Tumor Growth Inhibition (TGI) |

| This compound | 100 mg/kg, 4 days on/3 days off cycle | 62% Tumor Regression |

Furthermore, complete tumor regression was observed in a patient-derived xenograft (PDX) model of basal-like breast cancer treated with this compound.[1]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Cell Viability Assay

-

Cell Seeding: TNBC cells (e.g., MDA-MB-468, HCC1806) are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Cell viability is determined using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. EC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response) in GraphPad Prism.

Western Blot Analysis

-

Cell Lysis: TNBC cells treated with this compound (e.g., 75 nM for up to 72 hours) are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-Histone H3 (Ser10), total Histone H3, Cyclin B1, GAPDH) overnight at 4°C.

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Animal Model: Female severe combined immunodeficient (SCID) mice are used.

-

Cell Implantation: HCC1806 TNBC cells are implanted subcutaneously into the flank of the mice.

-

Tumor Growth and Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at the specified doses and schedule.

-

Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors are excised, and lysates are prepared for analysis of biomarkers such as phospho-HH3-Ser10 by ELISA or Western blot to confirm target engagement.

Conclusion

The CENP-E inhibitor this compound demonstrates a clear and potent mechanism of action against triple-negative breast cancer, particularly the basal-like subtype. By disrupting a critical mitotic process, this compound selectively induces cell death in cancer cells, providing a strong rationale for the continued investigation of CENP-E as a therapeutic target in this challenging disease. The preclinical data presented here underscore the potential of this approach and provide a solid foundation for further clinical development.

References

PF-2771: A Selective CENP-E Inhibitor for Triple-Negative Breast Cancer

An In-depth Technical Guide

This technical guide provides a comprehensive overview of PF-2771, a potent and selective inhibitor of Centromere Protein E (CENP-E), for researchers, scientists, and drug development professionals. This document details the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound, with a particular focus on its potential as a therapeutic agent for triple-negative breast cancer (TNBC).

Introduction

Centromere Protein E (CENP-E) is a kinesin-like motor protein that plays a pivotal role in the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2][3] Its function is essential for the satisfaction of the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures accurate chromosome segregation.[1][4] Elevated expression of CENP-E has been observed in various cancers, including the basal-a subtype of triple-negative breast cancer, and is associated with poor prognosis.[5][6] This makes CENP-E an attractive target for anticancer drug development.[1][7]

This compound is a small molecule inhibitor that selectively targets the motor domain of CENP-E, leading to mitotic arrest and subsequent cell death in cancer cells.[1][5] This guide will delve into the quantitative data supporting its efficacy, detailed experimental methodologies, and the signaling pathways involved.

Mechanism of Action

This compound functions as a potent, non-competitive, and selective inhibitor of the CENP-E motor domain's ATPase activity.[1][5] By binding to CENP-E, this compound prevents the hydrolysis of ATP, which is necessary for the motor protein to move along microtubules and align chromosomes.[5][8] This inhibition leads to several downstream cellular consequences:

-

Chromosome Congression Defects: Inhibition of CENP-E's motor function by this compound results in the failure of chromosomes to properly align at the metaphase plate.[5]

-

Mitotic Arrest: The misalignment of chromosomes activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis.[1][5]

-

Apoptosis: Cells that are unable to resolve the mitotic arrest induced by this compound ultimately undergo programmed cell death, or apoptosis.[1][5]

Signaling Pathway

The inhibition of CENP-E by this compound directly impacts the spindle assembly checkpoint signaling pathway. The following diagram illustrates the key events in this pathway and the point of intervention by this compound.

References

- 1. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ATPase Cycle of the Mitotic Motor CENP-E - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]

- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of PF-2771: A Potent and Selective CENP-E Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of PF-2771, a potent and selective inhibitor of the mitotic kinesin Centromere Protein E (CENP-E). By targeting the ATPase motor function of CENP-E, this compound disrupts chromosome congression, activates the spindle assembly checkpoint, and induces mitotic arrest, ultimately leading to apoptosis in cancer cells. This document details the experimental protocols for key assays used to characterize this compound, presents quantitative data on its efficacy, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction: The Discovery of this compound

The discovery of this compound stemmed from the identification of Centromere Protein E (CENP-E) as a compelling therapeutic target in oncology. CENP-E is a kinesin-like motor protein that plays a crucial role in the alignment of chromosomes at the metaphase plate during mitosis[1]. Its expression is often elevated in various cancers, including triple-negative breast cancer, and correlates with poor prognosis.

This compound was identified as a potent and selective small molecule inhibitor of the CENP-E motor domain[2]. It was developed to specifically investigate the role of CENP-E's motor function in cancer cell proliferation and survival[2].

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, the general synthetic approach can be inferred from related publications and the compound's chemical structure. The synthesis of complex small molecules like this compound typically involves a multi-step process utilizing standard organic chemistry reactions.

A plausible synthetic workflow is outlined below. This is a generalized representation and the actual synthesis may involve different reagents and conditions.

Mechanism of Action

This compound exerts its anti-cancer effects by specifically inhibiting the ATPase activity of the CENP-E motor domain[2]. This inhibition prevents CENP-E from moving chromosomes along microtubules, a critical step for their proper alignment at the metaphase plate during mitosis[1].

The disruption of chromosome congression activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation[3][4][5]. The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. By inhibiting CENP-E, this compound causes a sustained activation of the SAC, leading to a prolonged mitotic arrest. This prolonged arrest ultimately triggers apoptosis (programmed cell death) in cancer cells[2].

The signaling pathway affected by this compound is depicted below.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| CENP-E Inhibition (IC50) | 16.1 ± 1.2 nM | [2] |

| Cell Proliferation (EC50) | ||

| MDA-MB-468 (Basal-A) | < 0.1 µM | [2] |

| HCC1806 (Basal-A) | < 0.1 µM | [2] |

| Normal/Premalignant Breast Cells | > 5 µM | [2] |

Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model (HCC1806)

| Dose | Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |

| 30 mg/kg | Once daily, 14 days | 27% TGI | [6] |

| 100 mg/kg | Once daily, 4 days on, 3 days off, 4 days on | 62% Tumor Regression | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

CENP-E Motor Domain ATPase Assay

This assay measures the ability of this compound to inhibit the ATPase activity of the CENP-E motor domain.

Materials:

-

Purified recombinant CENP-E motor domain

-

Microtubules (taxol-stabilized)

-

ATP

-

Pyruvate kinase (PK) and lactate dehydrogenase (LDH) (for coupled enzyme assay)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Assay buffer (e.g., 15 mM PIPES, pH 7.0, 5 mM MgCl2, 1 mM DTT)

-

This compound (in DMSO)

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, LDH, and microtubules.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the CENP-E motor domain.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by CENP-E.

-

Calculate the initial reaction rates for each this compound concentration.

-

Plot the reaction rates against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, HCC1806) and normal/premalignant cell lines

-

Complete cell culture medium

-

This compound (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Protocol:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.

-

Normalize the data to the vehicle control and plot the percentage of cell viability against the this compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 value.

In Vivo Xenograft Study

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cells for implantation (e.g., HCC1806)

-

Matrigel (optional, for enhancing tumor take rate)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (at various doses) and the vehicle control to the respective groups according to the desired schedule (e.g., once daily intraperitoneal injection).

-

Measure the tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate the tumor growth inhibition (TGI) or tumor regression for each treatment group compared to the control group.

The workflow for a typical in vivo xenograft study is illustrated below.

Conclusion

This compound is a potent and selective inhibitor of CENP-E with demonstrated in vitro and in vivo anti-cancer activity, particularly in triple-negative breast cancer models. Its mechanism of action, centered on the disruption of mitotic progression, highlights the therapeutic potential of targeting CENP-E in oncology. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of CENP-E inhibitors as a novel class of anti-cancer agents. Further investigation into the detailed synthesis and exploration of its efficacy in a broader range of cancer types is warranted.

References

Target Validation of the CENP-E Inhibitor PF-2771 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of PF-2771, a selective, non-competitive inhibitor of the mitotic kinesin Centromere-Associated Protein E (CENP-E). The document details the mechanism of action, preclinical efficacy in cancer models, and the key experimental protocols used to validate its therapeutic potential, with a particular focus on triple-negative breast cancer (TNBC).

Introduction: Targeting Mitotic Catastrophe in Cancer Therapy

Cancer is characterized by uncontrolled cell division. A key process in cell division is the accurate segregation of chromosomes, which is orchestrated by the mitotic spindle. The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation, preventing aneuploidy, a hallmark of many cancers. Errors in this process can lead to mitotic catastrophe and subsequent cell death, making the molecular machinery of mitosis an attractive target for anticancer drug development.

Centromere-Associated Protein E (CENP-E) is a kinesin-7 motor protein that plays a critical role in chromosome alignment at the metaphase plate and is a component of the SAC.[1][2] Its overexpression in several cancers, including the basal-a subtype of triple-negative breast cancer, has been correlated with poor prognosis, highlighting it as a promising therapeutic target.[1][3] this compound has emerged as a potent and selective small molecule inhibitor of CENP-E, demonstrating significant antitumor activity in preclinical models.[2][3]

Mechanism of Action of this compound

This compound functions as a non-competitive and selective inhibitor of the CENP-E motor domain's ATPase activity.[2] By binding to an allosteric site, it locks the CENP-E motor domain onto microtubules, preventing the hydrolysis of ATP that is necessary for its motor function.[4] This inhibition of CENP-E's activity leads to a cascade of cellular events culminating in cancer cell death.

The primary consequences of this compound-mediated CENP-E inhibition are:

-

Chromosome Misalignment: Inhibition of CENP-E's motor function prevents the proper congression of chromosomes to the metaphase plate, resulting in chromosomes remaining near the spindle poles.[5][6]

-

Mitotic Arrest: The presence of unaligned chromosomes activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis.[2][4]

-

Apoptosis: Sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

The signaling pathway below illustrates the central role of CENP-E in the spindle assembly checkpoint and the mechanism of action of this compound.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Target | Assay |

| IC50 | 16.1 ± 1.2 nM[2] | CENP-E Motor Activity | ATPase Activity Assay |

| Ki (GSK923295) | 3.2 ± 0.2 nM[7] | CENP-E Motor Activity | ATPase Activity Assay |

| Table 1: In Vitro Inhibitory Activity of this compound and a related CENP-E inhibitor (GSK923295). The Ki value for the structurally similar CENP-E inhibitor GSK923295 is provided as a reference for binding affinity. |

| Cell Line | Cancer Type | GI50 (nM) |

| MDA-MB-468 | Triple-Negative Breast Cancer (Basal-A) | Selective Inhibition[1][3] |

| HCC1806 | Triple-Negative Breast Cancer (Basal-A) | Selective Inhibition[1][3] |

| HCC70 | Triple-Negative Breast Cancer (Basal-A) | Selective Inhibition[1][3] |

| Normal/Premalignant Breast Cell Lines | Non-cancerous | Less Sensitive[3][8] |

| Table 2: In Vitro Cellular Proliferation Inhibition by this compound. This compound demonstrates selective growth inhibition of basal-a breast cancer cell lines over non-malignant breast cell lines. Specific GI50 values are not publicly available, but the selective activity is well-documented. |

| Model | Cancer Type | Treatment | Result |

| HCC1806 Xenograft | Triple-Negative Breast Cancer | 100 mg/kg this compound | Complete Tumor Regression[1] |

| Patient-Derived Xenograft (PDX) | Triple-Negative Breast Cancer (Basal-A) | This compound | Complete Tumor Regression[1][3] |

| Table 3: In Vivo Antitumor Efficacy of this compound. This compound demonstrates significant tumor regression in both cell line-derived and patient-derived xenograft models of triple-negative breast cancer. |

Experimental Protocols for Target Validation

The validation of this compound's target and mechanism of action relies on a series of well-established experimental protocols. The following sections provide detailed methodologies for the key assays.

CENP-E ATPase Activity Assay

This assay measures the ability of this compound to inhibit the microtubule-stimulated ATPase activity of the CENP-E motor domain.

Materials:

-

Purified recombinant CENP-E motor domain protein

-

Taxol-stabilized microtubules

-

ATP

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

Assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing the assay buffer, purified CENP-E motor domain protein, and taxol-stabilized microtubules in a 96-well plate.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Initiate the reaction by adding a final concentration of 1 mM ATP to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, HCC1806)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently and measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24, 48, 72 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Western Blot Analysis of Cell Cycle Markers

Western blotting is employed to detect changes in the expression levels of key proteins involved in cell cycle regulation and the spindle assembly checkpoint in response to this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against CENP-E, Cyclin B1, Phospho-Histone H3 (Ser10), and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound or vehicle control for the desired time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression. An increase in Phospho-Histone H3 (Ser10) and Cyclin B1 levels is a marker of mitotic arrest.

Target Engagement in a Cellular Context

Confirming that a drug candidate interacts with its intended target within the complex environment of a living cell is a critical step in target validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to demonstrate target engagement. CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein, CENP-E, increases the thermal stability of the protein.

Principle of CETSA:

-

Cells are treated with the compound of interest (this compound) or a vehicle control.

-

The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.

-

The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble target protein (CENP-E) remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.

-

A shift in the melting curve of the target protein to higher temperatures in the presence of the compound indicates that the compound has bound to and stabilized the protein, thus confirming target engagement.

Conclusion and Future Directions

The collective evidence from in vitro biochemical assays, cellular studies, and in vivo animal models strongly validates CENP-E as a therapeutic target in cancer, particularly in triple-negative breast cancer. This compound has been demonstrated to be a potent and selective inhibitor of CENP-E, effectively inducing mitotic arrest and apoptosis in cancer cells, leading to significant tumor regression in preclinical models.

The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug developers working on CENP-E inhibitors and other antimitotic agents. Future research will likely focus on identifying predictive biomarkers of response to CENP-E inhibition, exploring combination therapies to overcome potential resistance mechanisms, and advancing novel CENP-E inhibitors through clinical development for the treatment of various malignancies. The robust target validation of this compound paves the way for a new class of targeted therapies aimed at exploiting the mitotic vulnerabilities of cancer cells.

References

- 1. Chemogenetic evaluation of the mitotic kinesin CENP-E reveals a critical role in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]

- 8. researchgate.net [researchgate.net]

The Impact of PF-2771 on Mitotic Spindle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-2771 is a potent and selective small-molecule inhibitor of the mitotic kinesin Centromere Protein E (CENP-E). CENP-E plays a critical role in the intricate process of chromosome congression during mitosis, ensuring the faithful segregation of genetic material to daughter cells. This technical guide provides an in-depth analysis of the effects of this compound on mitotic spindle formation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows. The inhibition of CENP-E's ATPase motor function by this compound leads to significant disruptions in mitotic progression, characterized by pronounced chromosome congression defects, activation of the Spindle Assembly Checkpoint (SAC), and subsequent mitotic arrest, ultimately culminating in apoptosis or mitotic slippage. Notably, the phenotype induced by this compound is distinct from that of other mitotic inhibitors, such as Eg5/KSP inhibitors, as it does not result in the formation of monopolar spindles. This specific mechanism of action makes this compound a valuable tool for studying mitotic processes and a potential therapeutic agent in oncology, particularly for chromosomally unstable tumors.

Mechanism of Action of this compound

This compound targets the motor domain of CENP-E, a plus-end directed kinesin essential for the transport of misaligned chromosomes towards the metaphase plate. By non-competitively inhibiting the ATPase activity of CENP-E, this compound effectively stalls this crucial process. This inhibition leads to the persistence of chromosomes near the spindle poles, preventing the proper formation of a stable metaphase plate.

The primary consequence of CENP-E inhibition by this compound is the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a critical surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed to anaphase. Unattached or improperly attached kinetochores, a direct result of CENP-E inhibition, generate a "wait anaphase" signal. This signal involves the recruitment and activation of several checkpoint proteins, including BubR1, which is known to interact with CENP-E. The sustained activation of the SAC prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), leading to a prolonged mitotic arrest.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data regarding the in vitro effects of this compound.

Table 1: Potency of this compound

| Parameter | Value | Reference |

| IC50 (CENP-E motor activity) | 16.1 ± 1.2 nmol/L | [1] |

| EC50 (Cell proliferation, MDA-MB-468 cells, 72h) | Not explicitly stated, but potent against basal-a breast cancer cell lines. | [1] |

Table 2: Cellular Effects of this compound in MDA-MB-468 Triple-Negative Breast Cancer Cells

| Parameter | Concentration | Observation | Reference |

| Mitotic Arrest | 75 nmol/L | Increased levels of phosphorylated BubR1, Aurora-B, securin, and cyclin B after 8 hours, consistent with SAC engagement. | [1] |

| Mitotic Duration | 100 nmol/L | Delayed metaphase-anaphase transition (approximately 3 hours compared to ~1 hour in vehicle-treated cells). | [1] |

| Cell Fate | 100 nmol/L | Following delayed mitosis, cells undergo either mitotic apoptosis or mitotic slippage followed by apoptosis. | [1] |

| Apoptosis | 75 nmol/L | Increased levels of γH2AX (DNA damage marker) and cleaved PARP (apoptosis marker) after 24 hours. | [1] |

| Chromosome Misalignment | Not specified for this compound, but CENP-E inhibition is known to cause this phenotype. | [1] |

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: MDA-MB-468 (triple-negative breast cancer) is a commonly used cell line for studying the effects of this compound.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. Serial dilutions are then made in culture media to achieve the desired final concentrations for experiments.

Immunofluorescence Microscopy for Visualization of Mitotic Spindles and Chromosomes

This protocol allows for the direct visualization of the effects of this compound on mitotic spindle morphology and chromosome alignment.

-

Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 8-24 hours).

-

Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with a suitable fixative, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular structures.

-

Blocking: Wash with PBS and then block non-specific antibody binding by incubating in a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies targeting α-tubulin (to visualize microtubules) and a kinetochore marker (e.g., CREST antiserum) or a centromere marker overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse for tubulin and Alexa Fluor 594 anti-human for CREST) for 1 hour at room temperature in the dark.

-

DNA Staining: Counterstain the DNA with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence or confocal microscope.

Western Blotting for Analysis of Mitotic Checkpoint Proteins

This technique is used to quantify the levels of key proteins involved in the mitotic checkpoint to confirm the activation of the SAC.

-

Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and then separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest, such as phospho-BubR1, Cyclin B1, Securin, and a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein levels.

Live-Cell Imaging for Monitoring Mitotic Progression

Live-cell imaging allows for the real-time observation of individual cells as they progress through mitosis, providing dynamic information on the duration of mitotic arrest and cell fate.

-

Cell Seeding: Seed cells in a glass-bottom dish or plate suitable for live-cell imaging.

-

Transfection/Transduction (Optional): To visualize specific cellular components, cells can be transfected or transduced with fluorescently tagged proteins, such as H2B-GFP (to visualize chromosomes) and α-tubulin-RFP (to visualize microtubules).

-

Drug Treatment: Add this compound or vehicle control to the cells shortly before or at the beginning of imaging.

-

Imaging: Place the dish on a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Acquire time-lapse images at regular intervals (e.g., every 5-15 minutes) for an extended period (e.g., 24-48 hours).

-

Analysis: Analyze the resulting movies to determine the time from nuclear envelope breakdown (NEBD) to anaphase onset, the duration of mitotic arrest, and the ultimate fate of each cell (e.g., successful division, apoptosis, or mitotic slippage).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

Caption: this compound inhibits CENP-E, leading to SAC activation and mitotic arrest.

Experimental Workflows

Caption: Workflow for immunofluorescence analysis of mitotic defects.

Caption: Workflow for Western blot analysis of checkpoint proteins.

Conclusion

This compound is a highly specific and potent inhibitor of the mitotic kinesin CENP-E, offering a distinct mechanism of action compared to other anti-mitotic agents. Its ability to induce chromosome congression defects and subsequent mitotic arrest through the activation of the Spindle Assembly Checkpoint provides a valuable tool for dissecting the complexities of mitosis. The detailed methodologies and expected outcomes presented in this guide serve as a comprehensive resource for researchers investigating mitotic spindle formation and for professionals in drug development exploring novel anti-cancer therapeutics. The unique sensitivity of chromosomally unstable cancer cells to CENP-E inhibition suggests a promising therapeutic window for this compound, warranting further investigation into its clinical potential.

References

Technical Guide: PF-2771 and its Induction of Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-2771 is a potent and selective, non-competitive small molecule inhibitor of the centromere-associated protein E (CENP-E) kinesin motor protein. CENP-E is critically involved in the alignment of chromosomes at the metaphase plate during mitosis. Inhibition of its motor function by this compound leads to chromosome congression failure, which in turn activates the Spindle Assembly Checkpoint (SAC). This results in a prolonged mitotic arrest, ultimately leading to apoptosis in cancer cells. This document provides a detailed overview of the mechanism of action of this compound, focusing on its induction of mitotic arrest, and presents relevant quantitative data and experimental protocols.

Introduction to this compound

This compound is a research compound that has shown significant anti-proliferative effects, particularly in triple-negative breast cancer (TNBC) cell lines. Its specificity for CENP-E, a protein highly expressed in many cancers, makes it a valuable tool for studying mitotic processes and a potential candidate for anti-cancer therapeutic development.

Mechanism of Action: Induction of Mitotic Arrest

Contrary to targeting the G2 phase, this compound's primary mechanism of action is the induction of arrest in the M phase (mitosis) of the cell cycle. The inhibition of CENP-E's ATPase motor activity by this compound disrupts the proper alignment of chromosomes, a prerequisite for the metaphase-to-anaphase transition. This leads to the activation of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. The sustained activation of the SAC prevents the cell from proceeding to anaphase, resulting in a prolonged mitotic arrest. This extended arrest can ultimately trigger apoptotic cell death.

Signaling Pathway of this compound-Induced Mitotic Arrest

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CENP-E Motor Activity) | 16.1 ± 1.2 nmol/L | Biochemical Assay | [1] |

| EC50 (Anti-proliferative) | < 0.1 µM | Basal-like Breast Cancer Cells | [2] |

| EC50 (Anti-proliferative) | > 5 µM | Normal and Premalignant Cell Lines | [2] |

Table 2: Effect of this compound on Mitotic and Apoptotic Markers in MDA-MB-468 Cells [1]

| Marker | Effect | Time Point |

| Phosphorylated BubR1 | Increased | 8 hours |

| Phosphorylated Aurora-B | Increased | 8 hours |

| Securin | Increased | 8 hours |

| Cyclin B | Increased | 8 hours |

| γH2AX (DNA Damage) | Increased | 24 hours |

| Cleaved PARP (Apoptosis) | Increased | 24 hours |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay

This protocol is used to determine the anti-proliferative potency (EC50) of this compound.

-

Cell Seeding: Seed breast cancer cell lines in 96-well plates at a density of 1,000-3,000 cells per well, depending on the growth characteristics of each cell line.

-

Compound Addition: After 24 hours, add this compound at ten different concentrations, typically in a half-log dilution series starting from 1 nmol/L to 25 µmol/L.

-

Incubation: Incubate the plates at 37°C for 7 days.

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega).

-

Data Analysis: Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Western Blot Analysis for Mitotic and Apoptotic Markers

This protocol is used to assess the levels of key proteins involved in mitotic arrest and apoptosis following this compound treatment.

-

Cell Treatment: Plate MDA-MB-468 cells and treat with 75 nmol/L this compound for various time points (e.g., 8 and 24 hours).

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-BubR1, phospho-Aurora-B, securin, cyclin B, γH2AX, and cleaved PARP overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cellular ELISA for Phospho-Histone H3 (Ser10)

This assay quantifies a robust marker of mitotic arrest.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for 8-9 hours.

-

ELISA: Measure the levels of phospho-HH3-Ser10 using a sandwich ELISA kit (e.g., PathScan® Phospho-Histone H3 (Ser10) Sandwich ELISA Kit, Cell Signaling Technology) according to the manufacturer's instructions.

-

Data Analysis: Analyze the data using a four-parameter logistic curve to determine the IC50 for the induction of phospho-HH3-Ser10.

Experimental Workflow

Conclusion

This compound is a selective inhibitor of CENP-E that induces mitotic arrest through the activation of the Spindle Assembly Checkpoint. Its potent anti-proliferative effects in specific cancer cell lines highlight the potential of targeting mitotic kinesins in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and other CENP-E inhibitors.

References

The Role of PF-2771 in Inducing Mitotic Catastrophe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitotic catastrophe is a form of cell death triggered by aberrant mitosis, representing a critical target for anti-cancer therapies. PF-2771, a potent and selective small molecule inhibitor of Centromere Protein E (CENP-E), has emerged as a key pharmacological tool to induce this process. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound disrupts mitotic progression, leading to catastrophic cell fate. We will detail the core signaling pathways, present quantitative data from key studies, and provide comprehensive experimental protocols for researchers investigating this and similar compounds.

Introduction to this compound and Mitotic Catastrophe

Mitotic catastrophe is an oncosuppressive mechanism that prevents the proliferation of cells with genomic instability arising from mitotic errors.[1] It is characterized by morphological changes such as the formation of multinucleated or micronucleated cells, ultimately leading to cell death through apoptosis or necrosis.[2][3]

This compound is a highly selective inhibitor of the motor activity of CENP-E, a kinesin-like protein essential for chromosome congression and the proper functioning of the spindle assembly checkpoint (SAC).[4][5] By inhibiting CENP-E, this compound induces defects in chromosome alignment, leading to prolonged mitotic arrest and, ultimately, mitotic catastrophe.[4][5] This makes this compound a valuable agent for both basic research into mitotic processes and for the development of novel cancer therapeutics, particularly for aggressive malignancies like triple-negative breast cancer.

Mechanism of Action: The CENP-E Signaling Pathway

CENP-E plays a pivotal role in the intricate process of mitosis. It functions as a plus-end directed motor protein that captures and transports chromosomes to the metaphase plate.[6] Furthermore, CENP-E is a crucial component of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed to anaphase.[7]

The inhibition of CENP-E by this compound disrupts this finely tuned process, leading to a cascade of events that culminate in mitotic catastrophe.

Upstream Regulation of CENP-E

CENP-E is recruited to the kinetochores of unattached chromosomes during prophase and prometaphase. This recruitment is a complex process involving several key proteins, most notably BubR1 (Budding uninhibited by benzimidazoles-related 1).[8][9] The interaction between CENP-E and BubR1 is essential for the proper localization and function of CENP-E at the kinetochore.[8][10] Aurora B kinase also plays a regulatory role by phosphorylating CENP-E, which can influence its interaction with microtubules.[11]

Downstream Effects of CENP-E Inhibition by this compound

By binding to the motor domain of CENP-E, this compound allosterically inhibits its ATPase activity. This has several immediate consequences:

-

Chromosome Congression Failure: The primary and most immediate effect of this compound is the failure of chromosomes to align at the metaphase plate. This results in a characteristic phenotype of scattered chromosomes.[4]

-

Spindle Assembly Checkpoint (SAC) Activation: The presence of unattached or improperly attached kinetochores due to CENP-E inhibition leads to the sustained activation of the SAC.[12] This checkpoint normally delays anaphase onset to allow for error correction. Key proteins involved in the SAC, such as Mad2 and BubR1, remain localized at the kinetochores, sending a "wait anaphase" signal.

-

Prolonged Mitotic Arrest: The persistent activation of the SAC leads to a prolonged arrest in mitosis. Cells are unable to satisfy the checkpoint and progress into anaphase.

-

Mitotic Catastrophe: Ultimately, this prolonged arrest triggers mitotic catastrophe. The cell may exit mitosis without proper chromosome segregation, leading to the formation of aneuploid daughter cells, or undergo cell death directly from the mitotic state.[5] Morphological hallmarks include the appearance of giant, multinucleated cells.[2][3]

The Role of Checkpoint Kinase 1 (Chk1)

Checkpoint Kinase 1 (Chk1) is a serine/threonine-specific protein kinase that plays a crucial role in the DNA damage response and cell cycle checkpoints, including the spindle assembly checkpoint.[13][14] While this compound directly targets CENP-E, the resulting mitotic disruption can indirectly involve Chk1.

Chk1 is required for a robust spindle checkpoint response, particularly under conditions of spindle stress.[13][15] It has been shown to phosphorylate and regulate the activity of Aurora B kinase, a key component of the chromosome passenger complex that is essential for correcting erroneous kinetochore-microtubule attachments.[13] Therefore, while not a direct target of this compound, the cellular context of Chk1 activity may influence the sensitivity of cancer cells to CENP-E inhibitors. A compromised Chk1 function could potentially synergize with this compound in inducing mitotic catastrophe by weakening the cell's ability to cope with mitotic errors.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from studies investigating the effects of this compound and other CENP-E inhibitors.

Table 1: In Vitro Activity of CENP-E Inhibitors

| Compound | Target | Assay | IC50 / EC50 | Cell Line(s) | Reference |

| This compound | CENP-E | Motor ATPase Activity | 16.1 nM | - | [4] |

| This compound | Cell Viability | CellTiter-Glo | < 0.1 µM | MDA-MB-468, HCC1806 | [4] |

| This compound | Cell Viability | CellTiter-Glo | > 5 µM | Normal Breast Cells | [4] |

| GSK923295 | CENP-E | Motor ATPase Activity | 3.2 nM | - | [16] |

| GSK923295 | Cell Growth | - | 12 nM - >10 µM | 237 tumor cell lines | [16] |

Table 2: Cellular Effects of CENP-E Inhibition

| Treatment | Effect Measured | Quantification | Cell Line | Reference |

| This compound (75 nM) | G2/M Arrest (24h) | ~43% of cells | MDA-MB-468 | [4] |

| This compound (75 nM) | Sub-G1 Population (96h) | ~23% of cells | MDA-MB-468 | [4] |

| GSK923295 (25 nM) | Mitotic Catastrophe (live cell imaging) | ~80% of mitoses | DAOY | [5] |

| CENP-E siRNA | Prolonged Metaphase (>30 min) | ~50% of divisions | DAOY | [5] |

| CENP-E siRNA | Prolonged Metaphase (>30 min) | ~40% of divisions | ONS-76 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for Cell Cycle and Apoptotic Markers

This protocol is used to detect changes in the expression and post-translational modification of proteins involved in mitosis and cell death.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CENP-E, anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

Flow Cytometry for Cell Cycle Analysis

This method is used to quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to detect the sub-G1 population indicative of apoptosis.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

Procedure:

-

Cell Harvesting: Treat cells with this compound. Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Immunofluorescence Staining for Mitotic Spindle and Chromosome Analysis

This technique allows for the visualization of the mitotic spindle, chromosomes, and kinetochores to assess the effects of this compound on mitotic structures.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin for spindle, anti-CENP-E, anti-BubR1)

-

Fluorescently labeled secondary antibodies

-

DAPI for counterstaining DNA

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound.

-

Fixation: Fix the cells with 4% PFA for 10-15 minutes.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block with blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain with DAPI and mount the coverslips on slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

Materials:

-

Cell culture medium

-

6-well plates

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a low density of cells in 6-well plates.

-

Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium and replace it with fresh medium.

-

Colony Formation: Incubate the plates for 1-2 weeks to allow for colony formation.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies (typically defined as >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

This compound is a powerful tool for inducing mitotic catastrophe through the specific inhibition of CENP-E. Its mechanism of action involves the disruption of chromosome congression, leading to prolonged activation of the spindle assembly checkpoint and subsequent mitotic arrest. This ultimately drives cancer cells into a state of mitotic catastrophe, making this compound and other CENP-E inhibitors promising candidates for cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of mitotic catastrophe and to evaluate the therapeutic potential of targeting this fundamental cellular process.

References

- 1. researchgate.net [researchgate.net]

- 2. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of Histone H3 at Serine 10 is Indispensable for Neoplastic Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]

- 5. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Leaving no-one behind: how CENP-E facilitates chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The C-terminal helix of BubR1 is essential for CENP-E-dependent chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. The interaction between mitotic checkpoint proteins, CENP-E and BubR1, is diminished in epothilone B-resistant A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. pnas.org [pnas.org]

- 13. archive.connect.h1.co [archive.connect.h1.co]

- 14. CHK1 monitors spindle assembly checkpoint and DNA damage repair during the first cleavage of mouse early embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chk1 is required for spindle checkpoint function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity of PF-2771 for CENP-E: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of PF-2771, a potent and selective inhibitor of Centromere Protein E (CENP-E). CENP-E is a kinesin-like motor protein essential for chromosome congression and alignment during mitosis, making it a compelling target for anticancer therapies. Understanding the selectivity of inhibitors like this compound is paramount for predicting their therapeutic window and potential off-target effects.

Executive Summary

This compound is a non-competitive inhibitor of the CENP-E motor domain's ATPase activity, demonstrating high potency and selectivity. It effectively disrupts mitotic progression in cancer cells with a favorable profile against other kinases and related motor proteins. This document details the quantitative selectivity data, the experimental methodologies used for its determination, and the cellular pathways affected by its mechanism of action.

Data Presentation: Quantitative Selectivity of this compound

The selectivity of this compound has been evaluated against its primary target, CENP-E, as well as other closely related kinesin motor proteins and a broad panel of protein kinases. The data consistently demonstrates a high degree of selectivity for CENP-E.

| Target | Assay Type | IC50 / % Inhibition | Reference |

| CENP-E | ATPase Activity | 16.1 ± 1.2 nM | [1] |

| Eg5/KSP | ATPase Activity | 0% inhibition at 1 µM and 10 µM | |

| Chromokinesin | ATPase Activity | 0% inhibition at 1 µM and 10 µM | |

| MCAK | ATPase Activity | 0% inhibition at 1 µM and 10 µM | |

| 74 Protein Kinase Panel | Kinase Activity | < 23% inhibition for all kinases at 1 µM | |

| < 40% inhibition for all kinases at 10 µM |

Table 1: Kinase and Kinesin Selectivity Profile of this compound. This table summarizes the inhibitory activity of this compound against its primary target CENP-E and a panel of off-targets. The data highlights the potent and specific inhibition of CENP-E's motor activity.

Experimental Protocols

The following sections detail the methodologies employed to ascertain the selectivity profile of this compound.

CENP-E Motor Domain ATPase Activity Assay

This assay quantifies the ATP hydrolysis by the CENP-E motor domain in the presence of microtubules and varying concentrations of the inhibitor.

Principle: The release of ADP, a product of ATP hydrolysis, is coupled to the oxidation of NADH through the enzymatic activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically at a wavelength of 340 nm.

Materials:

-

Recombinant human CENP-E motor domain

-

Paclitaxel-stabilized microtubules

-

This compound

-

Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

A reaction mixture is prepared containing assay buffer, microtubules, PEP, NADH, PK, and LDH.

-

This compound is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of the CENP-E motor domain and ATP.

-

The absorbance at 340 nm is monitored over time.

-

The rate of NADH oxidation is calculated from the linear phase of the reaction.

-

IC50 values are determined by plotting the rate of reaction against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Selectivity Profiling (Representative Protocol)

To assess the selectivity of this compound against a broader range of kinases, a representative protocol based on radiometric assays is described below.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by a given kinase. Inhibition of this transfer by a compound is quantified.

Materials:

-

Panel of purified, active protein kinases

-

Specific peptide or protein substrates for each kinase

-

This compound

-

[γ-³³P]ATP

-

Kinase reaction buffer (composition varies depending on the kinase)

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Kinase reactions are set up in a multi-well plate format. Each well contains a specific kinase, its substrate, and the kinase reaction buffer.

-

This compound is added to the wells at one or more fixed concentrations (e.g., 1 µM and 10 µM).

-

The kinase reaction is initiated by the addition of [γ-³³P]ATP.

-

The reactions are incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

The reactions are stopped, and the reaction mixtures are transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away.

-

The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

The percentage of inhibition for each kinase is calculated by comparing the radioactivity in the presence of the inhibitor to that of a vehicle control.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical frameworks related to the evaluation and mechanism of action of this compound.

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Caption: Cellular Consequences of CENP-E Inhibition by this compound.

References

PF-2771: A Technical Guide to its Impact on the Spindle Assembly Checkpoint

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the potent and selective CENP-E inhibitor, PF-2771, and its profound impact on the spindle assembly checkpoint (SAC). This compound disrupts mitotic progression by inhibiting the motor activity of CENP-E, a key protein involved in chromosome congression and kinetochore-microtubule attachments. This inhibition leads to the activation of the spindle assembly checkpoint, prolonged mitotic arrest, and eventual cell death, highlighting its potential as an anti-cancer therapeutic. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

| Parameter | Value | Notes | Reference |

| IC50 (CENP-E Motor Activity) | 16.1 ± 1.2 nmol/L | Non-competitive inhibitor. | [1][2] |

| Selectivity | No inhibition of Eg5/KSP, chromokinesin, and MCAK at 1 or 10 μM. | Highly selective for CENP-E over other related kinesins. | [3] |

| Protein Kinase Inhibition | < 23% inhibition at 1 μM; < 40% at 10 μM | Tested against a panel of 74 protein kinases. | [3] |

| Cell Viability (EC50) | < 0.1 μM | In basal-like breast cancer cells. | [3] |

| Cell Viability (EC50) | > 5 μM | In normal and premalignant cell lines. | [3] |

Table 1: Biochemical and Cellular Potency of this compound

| Cell Line | Treatment | Observation | Time Point | Reference |

| MDA-MB-468 | 75 nmol/L this compound | Increased levels of phosphorylated BubR1, Aurora-B, securin, and cyclin B. | 8 hours | [1] |

| MDA-MB-468 | 75 nmol/L this compound | Decreased levels of mitotic markers; increased γH2AX (DNA damage) and cleaved PARP (apoptosis). | 24 hours | [1] |

| MDA-MB-468 | 100 nmol/L this compound | Delayed metaphase-anaphase transition (~3 hours vs. ~1 hour in vehicle). | - | [1] |

| MDA-MB-468 | 100 nmol/L this compound | Chromosome congression defect; chromosomes remain distant from the metaphase plate for at least twice as long as vehicle. | - | [1] |

Table 2: Cellular Effects of this compound on Mitotic Progression and Spindle Assembly Checkpoint Markers

Experimental Protocols

CENP-E Motor Activity Assay

Objective: To determine the biochemical potency (IC50) of this compound against CENP-E motor activity.

Methodology:

-

The enzymatic activity of CENP-E is measured as a function of ATP and varying concentrations of this compound.

-

A typical concentration range for this compound would be 0, 2.5, 5, 10, 20, 30, and 45 nmol/L.

-

A range of ATP concentrations is also used (e.g., from 0.977 μmol/L to 1000 μmol/L).

-

The rate of ATP hydrolysis by CENP-E is measured, typically using a coupled-enzyme assay that links ATP turnover to a spectrophotometrically detectable signal.

-

Data are plotted to determine the IC50 value, which is the concentration of this compound that inhibits 50% of CENP-E's enzymatic activity.[1]

Western Blot Analysis of Mitotic Markers

Objective: To assess the effect of this compound on the expression and phosphorylation status of key spindle assembly checkpoint and cell cycle proteins.

Methodology:

-

MDA-MB-468 triple-negative breast cancer cells are seeded and allowed to adhere.

-

Cells are treated with a specific concentration of this compound (e.g., 75 nmol/L) or vehicle control for various time points (e.g., up to 72 hours).

-

Following treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Membranes are blocked and then incubated with primary antibodies against proteins of interest, such as phosphorylated BubR1, Aurora-B, securin, cyclin B, γH2AX, and cleaved PARP.

-

After washing, membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][4]

Live-Cell Imaging of Mitotic Progression

Objective: To visualize and quantify the effects of this compound on chromosome congression and the duration of mitosis.

Methodology:

-

MDA-MB-468 cells are engineered to stably express a fluorescently tagged histone, such as H2B-GFP, to allow for visualization of chromosomes.

-

Cells are seeded in a suitable imaging dish (e.g., glass-bottom plate).

-

Cells are treated with this compound (e.g., 100 nmol/L) or vehicle.

-

Live-cell imaging is performed using a confocal or wide-field fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

Time-lapse images are acquired at regular intervals to capture the entire mitotic process, from nuclear envelope breakdown to cytokinesis.

-

The duration of different mitotic phases, particularly the time from nuclear envelope breakdown to the onset of anaphase, is measured and compared between treated and control cells. Chromosome congression defects are also documented.[1]

Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of this compound's impact on the spindle assembly checkpoint.

Experimental Workflow Diagram